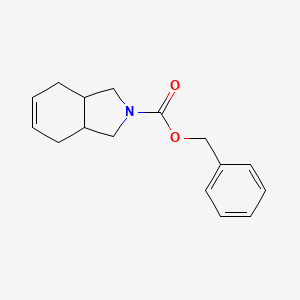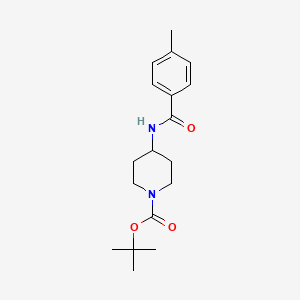
benzyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate is a chemical compound with the molecular formula C16H19NO2 and a molecular weight of 257.33 g/mol . This compound is known for its unique structural features, which include a hexahydro-isoindole core and a benzyl ester group. It is primarily used in research settings and has various applications in chemistry and related fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate typically involves the esterification of the corresponding carboxylic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylic acid, while reduction can produce benzyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-methanol .
Applications De Recherche Scientifique
Benzyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate involves its interaction with specific molecular targets. The benzyl ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The hexahydro-isoindole core may also play a role in binding to biological targets, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl trifluoromethanesulfonate
- Methanesulfonic acid, 1,1,1-trifluoro-, 1,3,3a,4,7,7a-hexahydro-1,3-dioxo-4,7-methano-2H-isoindol-2-yl ester
Uniqueness
Benzyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate is unique due to its specific structural features, including the benzyl ester group and the hexahydro-isoindole core. These features confer distinct chemical reactivity and biological activity, making it valuable for various research applications .
Propriétés
IUPAC Name |
benzyl 1,3,3a,4,7,7a-hexahydroisoindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c18-16(19-12-13-6-2-1-3-7-13)17-10-14-8-4-5-9-15(14)11-17/h1-7,14-15H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZYIFUYTZHCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1CN(C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[(1E)-(3-chlorophenyl)methylidene]-2,4,6-trimethylbenzene-1-sulfonohydrazide](/img/structure/B8010861.png)
![N'-[(1E)-(3-bromophenyl)methylidene]-2,4,6-trimethylbenzene-1-sulfonohydrazide](/img/structure/B8010867.png)




![N-(pyridin-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B8010903.png)

![4-chloro-N,N-bis[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B8010916.png)

![N,N-bis[(4-methoxyphenyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B8010925.png)
![Benzyl 1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B8010933.png)
![4-chloro-N-[2-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]ethyl]butanamide](/img/structure/B8010951.png)

